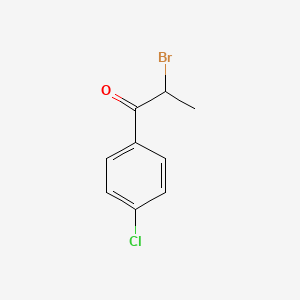

2-Bromo-1-(4-chlorophenyl)propan-1-one

CAS No.: 877-37-2

Cat. No.: VC2015374

Molecular Formula: C9H8BrClO

Molecular Weight: 247.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877-37-2 |

|---|---|

| Molecular Formula | C9H8BrClO |

| Molecular Weight | 247.51 g/mol |

| IUPAC Name | 2-bromo-1-(4-chlorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C9H8BrClO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 |

| Standard InChI Key | SAKMPXRILWVZEG-UHFFFAOYSA-N |

| SMILES | CC(C(=O)C1=CC=C(C=C1)Cl)Br |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)Cl)Br |

Introduction

Chemical Identity and Structural Characteristics

2-Bromo-1-(4-chlorophenyl)propan-1-one (CAS: 877-37-2) is an organic compound with the molecular formula C₉H₈BrClO and a molecular weight of 247.52 g/mol . The compound's structure consists of a propan-1-one backbone with a bromine atom attached to the alpha carbon position, a 4-chlorophenyl group connected to the carbonyl carbon, and a methyl group at the alpha position. This arrangement of functional groups creates a highly reactive molecule with distinct chemical properties.

The compound is characterized by several standard identifiers that facilitate its recognition in chemical databases:

| Identifier Type | Value |

|---|---|

| CAS Number | 877-37-2 |

| Molecular Formula | C₉H₈BrClO |

| IUPAC Name | 2-bromo-1-(4-chlorophenyl)propan-1-one |

| InChI | InChI=1S/C9H8BrClO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 |

| InChI Key | SAKMPXRILWVZEG-UHFFFAOYSA-N |

| SMILES | CC(C(=O)C1=CC=C(C=C1)Cl)Br |

Table 1: Chemical Identifiers for 2-Bromo-1-(4-chlorophenyl)propan-1-one

The presence of both bromine and chlorine atoms in the molecule contributes significantly to its reactivity profile, making it particularly valuable as an intermediate in organic synthesis. The 4-chlorophenyl group influences the electronic distribution within the molecule, affecting its reactivity toward nucleophiles and other reagents.

Physical and Chemical Properties

2-Bromo-1-(4-chlorophenyl)propan-1-one appears as a white to off-white solid at room temperature. Its physical properties are essential for understanding its behavior in various chemical reactions and storage conditions. The compound possesses relatively high boiling and flash points, indicating moderate thermal stability.

| Property | Value | Unit |

|---|---|---|

| Physical State | White to off-white solid | - |

| Molecular Weight | 247.52 | g/mol |

| Density | 1.518 | g/cm³ |

| Boiling Point | 296.7 (at 760 mmHg) | °C |

| Flash Point | 133.2 | °C |

| Recommended Storage Temperature | 4 | °C |

Table 2: Physical and Chemical Properties of 2-Bromo-1-(4-chlorophenyl)propan-1-one

The compound's relatively high density compared to water suggests a compact molecular arrangement, likely due to the presence of heavy halogen atoms (bromine and chlorine). Its high boiling point indicates strong intermolecular forces, consistent with the presence of a polarized carbonyl group and halogen atoms that can participate in dipole-dipole interactions and potentially halogen bonding.

The compound is soluble in common organic solvents such as acetone, ethanol, and various chlorinated solvents, making it convenient for use in organic synthesis. Its solubility characteristics are influenced by the presence of both polar functional groups (carbonyl) and non-polar moieties (aromatic ring and alkyl groups).

Synthesis Methods and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chlorophenyl)propan-1-one typically involves the bromination of 4-chloropropiophenone, a readily available precursor. This alpha-bromination reaction is a fundamental transformation in organic chemistry that introduces a bromine atom at the alpha position relative to the carbonyl group.

Laboratory-Scale Synthesis

The most common synthesis route involves treating 4-chloropropiophenone with bromine in a suitable solvent such as acetic acid. The reaction proceeds via enolization of the ketone followed by electrophilic attack of bromine on the enol intermediate. The presence of catalytic hydrogen bromide can facilitate this transformation by promoting enolization.

The reaction can be represented as:

4-Chloropropiophenone + Br₂ → 2-Bromo-1-(4-chlorophenyl)propan-1-one + HBr

Key reaction parameters include:

-

Solvent selection (typically acetic acid, which can act as a weak acid catalyst)

-

Temperature control (usually maintained between 30-60°C)

-

Reaction time (typically 2-4 hours)

-

Careful addition of bromine to minimize side reactions

-

Post-reaction workup involving neutralization, extraction, and purification steps

Industrial Production Methods

On an industrial scale, the production of this compound often employs continuous flow reactors rather than batch processes. This approach offers several advantages:

-

Better control over reaction parameters and heat transfer

-

Improved safety profile when handling reactive bromine

-

Enhanced scalability and reproducibility

-

Higher yields and purity through optimized reaction conditions

-

Reduced waste generation and environmental impact

Industrial processes may also utilize alternative brominating agents such as N-bromosuccinimide (NBS) or copper(II) bromide to avoid handling elemental bromine, particularly for large-scale operations where safety considerations are paramount.

Chemical Reactivity and Transformation Pathways

2-Bromo-1-(4-chlorophenyl)propan-1-one exhibits rich chemical reactivity, primarily due to the presence of the alpha-bromo ketone functionality. This reactive center can participate in various transformations, making the compound valuable in synthetic organic chemistry.

Nucleophilic Substitution Reactions

The alpha-bromo position readily undergoes nucleophilic substitution reactions with various nucleophiles, including:

-

Amines, forming amino ketones with potential pharmaceutical applications

-

Thiols, yielding sulfur-containing derivatives

-

Alkoxides, producing alpha-alkoxy ketones

-

Azides, creating precursors for triazoles via click chemistry

-

Cyanides, generating nitrile-containing compounds with further synthetic utility

These substitution reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the alpha carbon, displacing the bromine atom.

Reduction Reactions

The carbonyl group in 2-Bromo-1-(4-chlorophenyl)propan-1-one can be selectively reduced using appropriate reducing agents:

-

Sodium borohydride (NaBH₄) in methanol or ethanol typically reduces the carbonyl to yield 2-bromo-1-(4-chlorophenyl)propan-1-ol

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran can effect a more complete reduction

The reduction products serve as valuable intermediates for further functionalization, particularly in the synthesis of complex pharmaceutical compounds.

Oxidation Reactions

Under appropriate conditions, 2-Bromo-1-(4-chlorophenyl)propan-1-one can undergo oxidation:

-

Oxidation with potassium permanganate (KMnO₄) can lead to 2-(4-chlorophenyl)propanoic acid after hydrolysis of the initial oxidation product

-

Chromium trioxide (CrO₃) in acetic acid can effect similar transformations

These oxidative processes are useful for accessing carboxylic acid derivatives with applications in pharmaceutical synthesis.

Applications in Chemical Research and Industry

2-Bromo-1-(4-chlorophenyl)propan-1-one serves as a versatile building block in various chemical and pharmaceutical applications, owing to its reactive functional groups and potential for diverse transformations.

Pharmaceutical Applications

In medicinal chemistry, this compound and its derivatives have shown significant potential:

-

As intermediates in the synthesis of anti-inflammatory agents, where the alpha-bromo ketone moiety provides a handle for introducing various pharmacophores

-

In the development of analgesic compounds, particularly those targeting specific pain pathways

-

For creating antimicrobial agents, where the halogenated structure contributes to biological activity

-

As building blocks for heterocyclic compounds with diverse pharmacological properties

The presence of both bromine and chlorine atoms in the structure allows for selective functionalization and modification, enabling precise tuning of pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

Agrochemical Applications

In the agrochemical industry, 2-Bromo-1-(4-chlorophenyl)propan-1-one serves as an important intermediate for:

-

The synthesis of selective herbicides that target specific weed species without harming crops

-

Development of pesticides with enhanced efficacy and reduced environmental persistence

-

Creation of plant growth regulators and other agricultural chemicals

Its halogenated structure contributes to the bioactivity of resulting agrochemicals, often enhancing their interaction with target biological systems and improving their stability under field conditions.

Chemical Research

In basic chemical research, this compound serves as:

-

A model substrate for studying the mechanisms of various organic reactions

-

A precursor for the development of novel synthetic methodologies

-

A building block for the construction of more complex molecular architectures

The well-defined reactivity of the alpha-bromo ketone functionality makes it particularly valuable for controlled chemical transformations and methodological studies.

Biological Activity and Toxicological Profile

Understanding the biological activity and toxicity of 2-Bromo-1-(4-chlorophenyl)propan-1-one is crucial for its safe handling and appropriate application in research and industry.

Toxicity Classification

According to regulatory classifications, the compound exhibits several hazard characteristics:

| Hazard Category | Classification | Hazard Statement |

|---|---|---|

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Table 3: Toxicity Classification of 2-Bromo-1-(4-chlorophenyl)propan-1-one

These classifications indicate that while the compound poses moderate acute toxicity concerns, appropriate safety measures during handling can effectively mitigate risks.

Spectroscopic Characterization and Analytical Methods

Spectroscopic techniques provide essential tools for identifying and characterizing 2-Bromo-1-(4-chlorophenyl)propan-1-one, ensuring its purity and structural integrity for research and industrial applications.

Spectroscopic Data

The compound can be characterized using various spectroscopic methods:

| Spectroscopic Method | Key Features | Expected Signals |

|---|---|---|

| ¹H NMR | Methyl group, brominated CH, aromatic protons | CH₃ at ~δ 1.8-2.0 ppm; CH-Br at ~δ 5.0-5.2 ppm; Aromatic protons at ~δ 7.4-8.0 ppm |

| ¹³C NMR | Carbonyl carbon, quaternary carbons, aromatic carbons | C=O at ~δ 195-200 ppm; C-Br at ~δ 50-55 ppm; Aromatic carbons at ~δ 125-140 ppm |

| IR Spectroscopy | Carbonyl stretch, C-Br vibration, aromatic bands | C=O at ~1700 cm⁻¹; C-Br at ~550-650 cm⁻¹; Aromatic C=C at ~1600 cm⁻¹ |

| Mass Spectrometry | Molecular ion, fragmentation pattern | M⁺ at m/z 248/246 (isotope pattern); fragments showing loss of Br and CO |

Table 4: Spectroscopic Characterization Data for 2-Bromo-1-(4-chlorophenyl)propan-1-one

Collision Cross Section Data

Mass spectrometry studies have yielded predicted collision cross-section (CCS) values for various ionic forms of the compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 246.95200 | 139.9 |

| [M+Na]⁺ | 268.93394 | 144.4 |

| [M+NH₄]⁺ | 263.97854 | 145.5 |

| [M+K]⁺ | 284.90788 | 143.9 |

| [M-H]⁻ | 244.93744 | 140.7 |

| [M+Na-2H]⁻ | 266.91939 | 144.1 |

| [M]⁺ | 245.94417 | 139.9 |

| [M]⁻ | 245.94527 | 139.9 |

Table 5: Predicted Collision Cross Section Data for 2-Bromo-1-(4-chlorophenyl)propan-1-one

These CCS values provide valuable information for ion mobility mass spectrometry analyses, enhancing the compound's identification in complex matrices.

Comparison with Structurally Related Compounds

Comparing 2-Bromo-1-(4-chlorophenyl)propan-1-one with structurally related compounds provides insights into structure-activity relationships and helps contextualize its chemical behavior.

Structural Analogues

Several compounds share structural similarities with 2-Bromo-1-(4-chlorophenyl)propan-1-one:

-

2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one (CAS: 11299973):

-

1-(2-Bromo-4-chlorophenyl)propan-1-one (CAS: 19707414):

-

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one:

-

Contains a phenyl group instead of a methyl group at the alpha position

-

Shows altered steric and electronic properties

-

Exhibits different selectivity in nucleophilic substitution reactions

-

These structural variations highlight how subtle changes in molecular architecture can significantly impact chemical reactivity and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume